1-(3-chlorophenyl)piperazin-2-one Hydrochloride
Overview
Description
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenyl group attached to a piperazinone ring, which is further complexed with hydrochloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride typically involves the reaction of 3-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperazinone ring.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, particularly in the development of antidepressant and anxiolytic drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)piperazin-2-one Hydrochloride involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing various physiological processes. The pathways involved include the serotonin signaling pathway, which plays a crucial role in mood regulation and other functions .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine Hydrochloride: Similar in structure but differs in the presence of a piperazinone ring.
1-(2-Chlorophenyl)piperazine Hydrochloride: Similar but with the chlorine atom at a different position on the phenyl ring.
1-(4-Chlorophenyl)piperazine Hydrochloride: Similar but with the chlorine atom at the para position on the phenyl ring.
Uniqueness
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
1-(3-chlorophenyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-8-2-1-3-9(6-8)13-5-4-12-7-10(13)14;/h1-3,6,12H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZULMVLNYMMNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436056 | |
Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183500-94-9 | |
Record name | 1-(3-chlorophenyl)piperazin-2-one Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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